![molecular formula C14H16N2O3 B5846616 N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B5846616.png)
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethoxyphenyl and dimethyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the monoamine oxidase (mao) enzyme, specifically type b . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
It’s suggested that it might interfere with the normal growth and development of mites by inhibiting the enzyme that catalyzes the polymerization of chitin .
Biochemical Pathways
Based on its potential target, it may affect the dopamine metabolic pathway .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice .
Result of Action
It’s suggested that it might interfere with the normal growth and development of mites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-ethoxyaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with varied functional groups replacing the ethoxy group.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Another oxazole derivative with similar structural features.
(Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: A thiazolidinone derivative with an ethoxyphenyl group.
Tinuvin® 312: A UV absorber belonging to the oxanilide class, used in various industrial applications.
Uniqueness
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of an oxazole ring with ethoxyphenyl and dimethyl groups. This structural arrangement imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to other similar compounds.
Biological Activity
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 2-ethoxyphenyl group and the dimethyl substitution at positions 3 and 5 enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate various cellular processes, leading to antimicrobial, anti-inflammatory, or anticancer effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several oxazole derivatives against common pathogens:
Compound | MIC (µg/ml) against Fungi |
---|---|
5b | 28.9 (Sclerotinia sclerotiorum) |
5f | 54.8 (Colletotrichum fragariae) |
5g | 62.2 (Colletotrichum fragariae) |
These findings suggest that this compound may possess similar antifungal properties.
Antiproliferative Activity
In a study exploring the antiproliferative effects of oxazole derivatives, several compounds were tested for their ability to inhibit cancer cell growth. The results indicated that certain derivatives inhibited the activity of topoisomerase I, an enzyme crucial for DNA replication and repair:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | HCT-116 | 15 |
2 | HeLa | 20 |
These results highlight the potential of oxazole derivatives as anticancer agents.
Structure-Activity Relationships (SAR)
The SAR studies on oxazole derivatives indicate that modifications to the chemical structure can significantly impact biological activity. For example:
- Substitution Patterns : The position and type of substituents on the oxazole ring can enhance or diminish activity.
- Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.
Case Studies
- Fungicidal Activity : A study synthesized twelve pyrimidine amide derivatives containing oxazole rings and evaluated their fungicidal activities against Sclerotinia sclerotiorum and Botrytis cinerea. Compounds exhibited promising IC50 values lower than commercial fungicides, indicating their potential as effective antifungal agents .
- Anticancer Potential : Research involving a library of oxadiazole derivatives showed promising antiproliferative effects against colorectal carcinoma and cervix adenocarcinoma cell lines. The compounds demonstrated cytotoxicity linked to topoisomerase I inhibition .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-18-12-8-6-5-7-11(12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNBTXSPALVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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